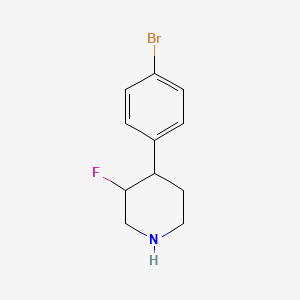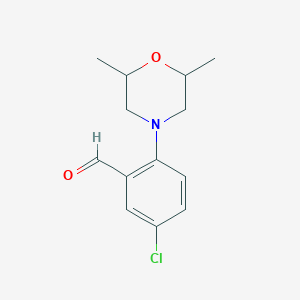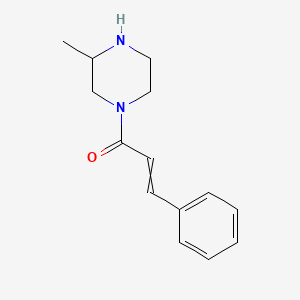
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the styryl group and the dihydrooxazole ring makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol can be achieved through the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles . The reaction typically involves the use of reagents such as methyl 2-chloro-2-oxoacetate and hydrazine under reflux conditions for 4-4.5 hours . The reaction yields the desired oxazole compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
化学反应分析
Types of Reactions: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学研究应用
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The styryl group may also play a role in binding to specific receptors or active sites, leading to various biological effects.
相似化合物的比较
- (2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol
- (1H-Pyrazole-3,5-diyl)dimethanol
- (4,4’-Thiophene-2,5-diyl)dibenzonitrile
Uniqueness: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This distinguishes it from other oxazole derivatives that may lack the styryl moiety.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-2-(2-phenylethenyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2 |
InChI 键 |
ZJOCDHLLTLVNKW-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)






![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)




![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)
